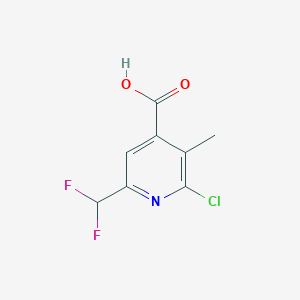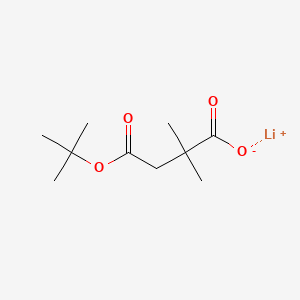
Lithium(1+)4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate is a metalorganic compound with the formula LiOC(CH₃)₃. It is a white solid used as a strong base in organic synthesis. This compound is often depicted as a salt and behaves as such, but it is not ionized in solution .
准备方法
Synthetic Routes and Reaction Conditions
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate can be synthesized by treating tert-butanol with butyl lithium. This reaction involves the deprotonation of tert-butanol by butyl lithium, resulting in the formation of lithium tert-butoxide .
Industrial Production Methods
In industrial settings, lithium tert-butoxide is often generated in situ for laboratory use because samples are sensitive and older samples are often of poor quality. It is commercially available as a solution and as a solid .
化学反应分析
Types of Reactions
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate undergoes various types of reactions, including:
Protonation: As a strong base, it is easily protonated.
Substitution: It is used to prepare other tert-butoxide compounds such as copper(I) tert-butoxide and hexa(tert-butoxy)dimolybdenum(III).
Common Reagents and Conditions
Common reagents used with lithium tert-butoxide include potassium diisopropylamide and primary alcohols. The compound can mediate the α-alkylation reaction of ketones with primary alcohols in the absence of any transition metal catalyst .
Major Products Formed
Major products formed from reactions involving lithium tert-butoxide include copper(I) tert-butoxide and hexa(tert-butoxy)dimolybdenum(III) .
科学研究应用
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a strong base in organic synthesis and as an initiator for anionic polymerization.
Biology: The compound’s strong basicity makes it useful in various biochemical reactions.
作用机制
The mechanism by which lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate exerts its effects involves its strong basicity and nucleophilicity. It can deprotonate various substrates, facilitating reactions such as α-alkylation of ketones with primary alcohols . The molecular targets and pathways involved include the deprotonation of alcohols and the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
- Sodium tert-butoxide
- Potassium tert-butoxide
- Lithium isopropoxide
Uniqueness
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate is unique due to its strong basicity and ability to act as an initiator for anionic polymerization. Its specific structure allows for the formation of stable octameric and hexameric forms, which are not commonly observed in similar compounds .
属性
分子式 |
C10H17LiO4 |
|---|---|
分子量 |
208.2 g/mol |
IUPAC 名称 |
lithium;2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C10H18O4.Li/c1-9(2,3)14-7(11)6-10(4,5)8(12)13;/h6H2,1-5H3,(H,12,13);/q;+1/p-1 |
InChI 键 |
PZIYKEQJSVWUIL-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC(C)(C)OC(=O)CC(C)(C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



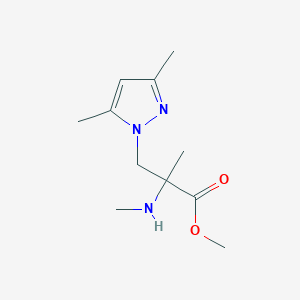
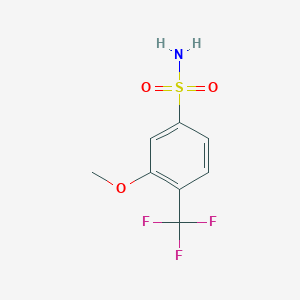
![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
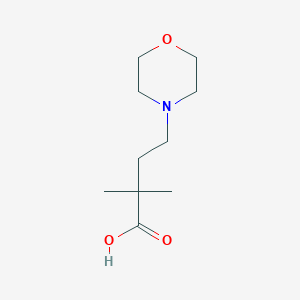
![Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate](/img/structure/B15312123.png)
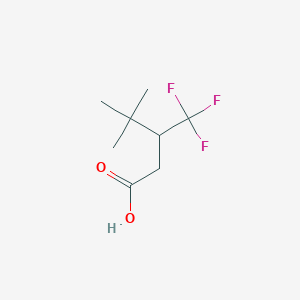



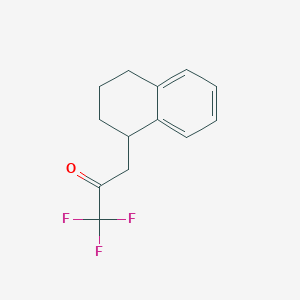
![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
